N'-Cyclooctylidenecyclopropanecarbohydrazide
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Overview
Description
N’~1~-CYCLOOCTYLIDEN-1-CYCLOPROPANECARBOHYDRAZIDE is a chemical compound that belongs to the class of cyclopropane carbohydrazides. These compounds are known for their unique structural features, which include a cyclopropane ring and a carbohydrazide group. The cyclopropane ring is a significant structural part in many synthetic and natural compounds that demonstrate a wide range of biological activities, such as antimicrobial, antiviral, antitumor, and herbicidal properties .
Preparation Methods
The synthesis of N’~1~-CYCLOOCTYLIDEN-1-CYCLOPROPANECARBOHYDRAZIDE can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation of 2-furfuraldehyde with malonic acid, followed by a series of steps to introduce the cyclopropane ring and the carbohydrazide group . The reaction conditions typically involve the use of dry solvents and commercially available chemicals. Thin layer chromatography (TLC) and flash column chromatography are often employed for the purification of the intermediate and final products .
Chemical Reactions Analysis
N’~1~-CYCLOOCTYLIDEN-1-CYCLOPROPANECARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Condensation: This compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’~1~-CYCLOOCTYLIDEN-1-CYCLOPROPANECARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a versatile building block in organic synthesis due to its unique reactivity.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its antitumor properties and potential use in cancer therapy.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N’~1~-CYCLOOCTYLIDEN-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound is known to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’~1~-CYCLOOCTYLIDEN-1-CYCLOPROPANECARBOHYDRAZIDE can be compared with other similar compounds, such as:
- Cyclopropanecarboxylic acid, 2-(4-ethylcyclohexylidene)hydrazide
- N’-[(1E)-1-cyclohexylethylidene]cyclopropanecarbohydrazide
These compounds share similar structural features, such as the cyclopropane ring and the carbohydrazide group, but differ in their specific substituents and overall molecular structure. The uniqueness of N’~1~-CYCLOOCTYLIDEN-1-CYCLOPROPANECARBOHYDRAZIDE lies in its specific cyclooctylidene group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H20N2O |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(cyclooctylideneamino)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H20N2O/c15-12(10-8-9-10)14-13-11-6-4-2-1-3-5-7-11/h10H,1-9H2,(H,14,15) |
InChI Key |
MBWWSMZWTQHRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)C2CC2)CCC1 |
Origin of Product |
United States |
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